
N-(3-cyanothiophen-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-cyanothiophen-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyanothiophen-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluorobenzoyl group: This step often involves acylation reactions using 4-fluorobenzoyl chloride and a suitable base.
Attachment of the 3-cyanothiophen-2-yl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “N-(3-cyanothiophen-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide” would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- N-(3-cyanothiophen-2-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- N-(3-cyanothiophen-2-yl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
Uniqueness
The presence of the 4-fluorobenzoyl group in “N-(3-cyanothiophen-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide” might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.
属性
分子式 |
C18H16FN3O2S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-(3-cyanothiophen-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H16FN3O2S/c19-15-3-1-13(2-4-15)18(24)22-8-5-12(6-9-22)16(23)21-17-14(11-20)7-10-25-17/h1-4,7,10,12H,5-6,8-9H2,(H,21,23) |
InChI 键 |
ANYAIIHQTAOSDH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)NC2=C(C=CS2)C#N)C(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13568988.png)

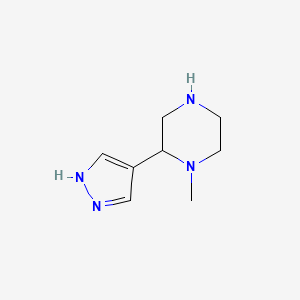
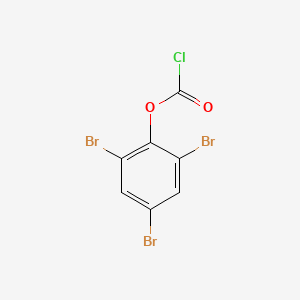
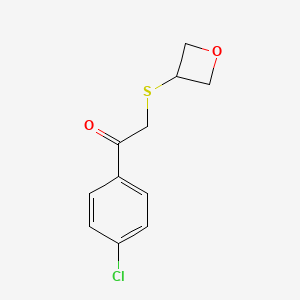

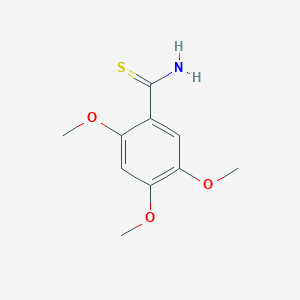
![2-((Tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13569020.png)
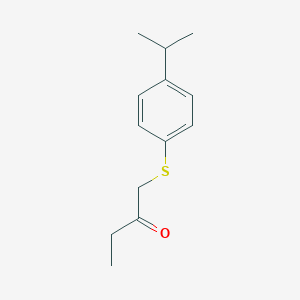

![methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride](/img/structure/B13569043.png)
![6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13569049.png)
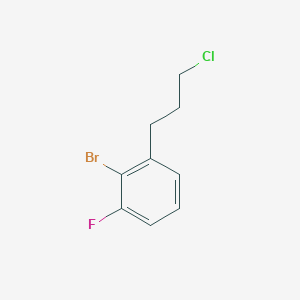
![6-Azaspiro[2.5]oct-1-ene](/img/structure/B13569071.png)
